Azetidine, 2-ethenyl-2-methyl-
Description
Historical Development and Contemporary Significance of Azetidine (B1206935) Chemistry
The journey of azetidine chemistry began over a century ago, but for many years, these strained heterocycles were considered mere curiosities due to the challenges associated with their synthesis. nih.govgoogle.com Early methods were often low-yielding and lacked general applicability. However, the discovery of naturally occurring azetidine-containing compounds with potent biological activities, such as the proline antagonist L-azetidine-2-carboxylic acid isolated from lily of the valley in 1955, sparked a renewed interest in this field. researchgate.netmedwinpublishers.com
In recent decades, the development of novel and efficient synthetic methodologies has propelled azetidines into the limelight of drug discovery and organic synthesis. nih.govchemicalbook.com Chemists now have a diverse toolkit to construct and functionalize the azetidine ring, leading to its incorporation into a wide array of bioactive molecules. google.comontosight.ai The contemporary significance of azetidines lies in their ability to act as "bioisosteres" for more common five- and six-membered rings, like pyrrolidine (B122466) and piperidine. This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. sigmaaldrich.com Consequently, the azetidine motif is now a privileged scaffold found in numerous approved drugs and clinical candidates. ontosight.aipitt.edu
Intrinsic Structural Features and Physico-Chemical Influences on Azetidine Reactivity
The chemical behavior of azetidines is intrinsically linked to their unique four-membered ring structure. nih.gov
Azetidines possess a significant amount of ring strain, with an experimentally determined value of approximately 25.2 kcal/mol for the parent compound. researchgate.netnih.gov This value is comparable to that of cyclobutane (B1203170) and aziridine, and substantially higher than that of its five-membered counterpart, pyrrolidine (5.8 kcal/mol). researchgate.netnih.gov This high ring strain is a double-edged sword; it renders the ring susceptible to ring-opening reactions, providing a driving force for various chemical transformations, yet the ring is generally more stable and easier to handle than the more reactive three-membered aziridines. nih.govchemicalbook.com
The conformation of the azetidine ring is not planar. It adopts a puckered or bent conformation to partially alleviate the angular and torsional strain. The degree of puckering can be influenced by the nature and position of substituents on the ring. rsc.org For substituted azetidines, two puckered conformations are possible, and the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The energetic preference for a particular conformation is a delicate balance of steric and electronic interactions. rsc.org
The introduction of substituents, such as the ethenyl and methyl groups in Azetidine, 2-ethenyl-2-methyl- , has a profound impact on the stability and electronic properties of the azetidine ring.
The methyl group, an alkyl substituent, is known to influence the conformational preference of the ring. Its presence can introduce steric interactions that favor a particular puckered conformation where the methyl group occupies a pseudo-equatorial position to minimize steric strain. rsc.org
The ethenyl group, an alkenyl substituent, introduces a site of unsaturation. The π-system of the double bond can interact with the orbitals of the azetidine ring, potentially influencing its electronic properties. Furthermore, the vinyl group can participate in a variety of chemical reactions, such as additions and polymerizations, offering a handle for further functionalization. The presence of both a methyl and an ethenyl group at the C2 position creates a quaternary center, which can further influence the ring's conformation and reactivity due to steric hindrance. While specific experimental data for Azetidine, 2-ethenyl-2-methyl- is scarce, the combination of an electron-donating alkyl group and a π-system from the alkenyl group is expected to modulate the nucleophilicity of the ring nitrogen and the reactivity of the double bond.
Occurrence and Isolation of Naturally Occurring Azetidine-Containing Metabolites
Nature, a master chemist, has produced a fascinating array of molecules containing the azetidine ring. The first and most well-known of these is L-azetidine-2-carboxylic acid, isolated from the lily of the valley (Convallaria majalis). researchgate.netpolimi.it This non-proteinogenic amino acid acts as a "toxic mimic" of proline, disrupting protein synthesis in organisms that ingest it.
Other notable examples include the mugineic acids, which are iron-chelating compounds (phytosiderophores) released by graminaceous plants to acquire iron from the soil. The penaresidins, isolated from marine sponges, are another class of azetidine-containing natural products that have garnered interest for their biological activities. researchgate.net More recently, complex alkaloids containing the azetidine moiety have been discovered, highlighting the diverse biosynthetic pathways that nature employs to construct this strained ring system. researchgate.netbristol.ac.uk The isolation of these compounds often involves chromatographic techniques to separate them from complex biological matrices. polimi.it
Strategic Importance of the Azetidine Motif in Drug Discovery and Chemical Biology
The azetidine ring has become a strategically important building block in the design of new drugs and chemical probes. google.comnih.govontosight.ai Its rigid and three-dimensional structure allows for precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govbristol.ac.uk
The incorporation of an azetidine moiety into a drug candidate can offer several advantages over larger, more flexible rings. These include:
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, properties that are often desirable for oral drug absorption and distribution. sigmaaldrich.com
Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to other cyclic amines.
Novel Chemical Space: The use of azetidines allows medicinal chemists to explore novel areas of chemical space, potentially leading to the discovery of drugs with new mechanisms of action. sigmaaldrich.compitt.edu
Numerous approved drugs, such as the kinase inhibitor cobimetinib (B612205) and the antibacterial agent delafloxacin, feature an azetidine ring, underscoring its value in modern medicine. sigmaaldrich.com In chemical biology, azetidine-containing molecules are used as probes to study biological processes and to identify new protein targets. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
103564-08-5 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-ethenyl-2-methylazetidine |
InChI |
InChI=1S/C6H11N/c1-3-6(2)4-5-7-6/h3,7H,1,4-5H2,2H3 |
InChI Key |
HYBJFPYWEDDUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Azetidine Core and Its Substituted Derivatives
Intramolecular Cyclization Strategies for Azetidine (B1206935) Ring Formation
Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen or carbon-carbon bond to close the four-membered ring. These strategies are advantageous as they can be tailored to control stereochemistry and introduce diverse substitution patterns.
Nucleophilic Cyclizations (e.g., Halogen-Mediated, Amino Alcohol-Derived)
One of the most common and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. clockss.org This approach typically starts from acyclic precursors like γ-haloamines or activated γ-amino alcohols. clockss.org
Halogen-Mediated Cyclization: This strategy involves the cyclization of γ-haloamines, often generated in situ. For instance, the treatment of a suitably protected 3-amino-1-halopropane derivative with a base can induce ring closure. A classic example is the synthesis of azetidine-2-carboxylic esters from the reaction of primary amines with 2,4-dibromobutyrates. clockss.org The synthesis of diversely substituted N-aryl-2-cyanoazetidines has been achieved from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org
Amino Alcohol-Derived Cyclization: γ-Amino alcohols are readily available precursors that can be converted into azetidines by activating the hydroxyl group to transform it into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular SN2 reaction to form the azetidine ring. nih.gov This method has been successfully applied to the synthesis of various 2,4-disubstituted azetidines from commercially available enantiopure 1,2-amino alcohols. clockss.org Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel route to functionalized azetidines. nih.gov
Table 1: Examples of Nucleophilic Cyclization for Azetidine Synthesis
| Starting Material Precursor | Activating/Leaving Group | Base/Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| γ-Amino alcohol | Mesyl chloride | Base | Substituted azetidine | High | organic-chemistry.org |
| cis-3,4-Epoxy amine | - | La(OTf)₃ | 3-Hydroxyazetidine | High | nih.gov |
| 2,4-Dibromobutyrate | Bromine | Amine (nucleophile) | Azetidine-2-carboxylate | - | clockss.org |
Reductive Cyclization of Imines and Related Precursors
Reductive cyclization offers an alternative pathway to azetidines, particularly from precursors such as β-haloalkylimines. This method involves the formation of the azetidine ring through a reductive process that simultaneously forms one of the ring bonds. While less common than nucleophilic substitution, it provides a useful disconnection for certain substitution patterns. General retrosynthetic pathways for azetidines include the reductive cyclization of γ-haloimines. clockss.org
Intermolecular Cycloaddition Approaches to Azetidines and Azetidinones
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for rapidly constructing the azetidine skeleton. mdpi.com These methods are highly valued for their efficiency and ability to control stereochemistry.
Formal [2+2] Cycloadditions (e.g., Ketene-Imine, Photochemical Processes)
The [2+2] cycloaddition is a prominent method for synthesizing four-membered rings. In the context of azetidines, this typically involves the reaction of an imine with a component providing a two-carbon unit.
Ketene-Imine Cycloaddition (Staudinger Synthesis): The Staudinger synthesis, discovered in 1907, remains the most general method for accessing 2-azetidinones (β-lactams), which are valuable precursors to azetidines via reduction. mdpi.com This reaction involves the formal [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com The mechanism is generally accepted to be a two-step process initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that then undergoes conrotatory electrocyclization to yield the β-lactam ring. mdpi.com Ketenes are often generated in situ from precursors like acyl chlorides by treatment with a tertiary amine. mdpi.com
Photochemical [2+2] Cycloadditions (Aza Paternò–Büchi Reaction): The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct and efficient route to functionalized azetidines. rsc.orgresearchgate.net This reaction involves the excitation of an imine to its triplet state, which then reacts with a ground-state alkene. researchgate.net Historically, this method was limited by the need for UV light and challenges such as competing E/Z isomerization of the imine. rsc.orgresearchgate.net However, recent advances have enabled visible-light-mediated intermolecular aza Paternò–Büchi reactions using specific imine precursors like glyoxylate (B1226380) oximes or 2-isoxazoline-3-carboxylates, activated via triplet energy transfer from a photocatalyst. chemrxiv.orgspringernature.comnih.govrsc.org This modern approach is characterized by mild conditions and a broad substrate scope, allowing for the synthesis of highly functionalized azetidines. chemrxiv.orgnih.gov
Table 2: Comparison of [2+2] Cycloaddition Methods for Azetidine/Azetidinone Synthesis
| Method | Reactants | Key Features | Product | Reference |
|---|---|---|---|---|
| Staudinger Synthesis | Ketene + Imine | Stepwise mechanism; versatile for β-lactams. | 2-Azetidinone | mdpi.com |
| Aza Paternò–Büchi | Alkene + Excited Imine | Photochemical; direct route to azetidines. | Azetidine | rsc.org |
| Visible-Light Photocatalysis | Alkene + Oxime derivative | Mild conditions; broad scope; uses photocatalyst. | Azetidine | nih.govrsc.org |
Organocatalytic and Stereoselective [2+2] Cycloadditions
The development of organocatalytic and stereoselective methods has significantly advanced the synthesis of chiral azetidines. While the provided search results focus more on photochemical and metal-catalyzed approaches, the principles of stereoselective synthesis are crucial. For instance, diastereoselective α-alkylation of N-borane complexes of chiral azetidine-2-carboxylic acid esters has been developed as a protocol to synthesize various α-substituted azetidine derivatives from inexpensive chiral sources like (S)-1-phenylethylamine. rsc.org
Transition Metal-Catalyzed Syntheses of Azetidines
Transition metal catalysis offers unique pathways for azetidine synthesis, often enabling reactions that are difficult to achieve through other means. These methods include cycloadditions, C-H amination, and cyclizations of functionalized precursors.
Palladium-catalyzed cyclization of amino allenes has been used to prepare azetidines. pageplace.de More recently, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination was reported for synthesizing functionalized azetidines, involving an alkyl–Pd(IV) intermediate. rsc.org Copper catalysis has also been employed effectively. A Cu(I)-catalyzed enantioselective [2+2] cycloaddition of 1-methoxyallenylsilane with α-imino esters produces azetidine derivatives in high yields and enantioselectivities. clockss.orgpageplace.de Furthermore, copper has been used to catalyze [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates to afford tetrasubstituted 2-azetines, which can be subsequently reduced to azetidines. nih.gov
Palladium-Mediated C-H Amination and Ring Contraction Pathways
Palladium catalysis has emerged as a powerful tool for constructing N-heterocycles through intramolecular C-H amination, offering a direct route from unfunctionalized amine precursors. researchgate.net This strategy circumvents the need for pre-functionalized starting materials, enhancing atom economy. nih.gov
Efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds at the γ-position relative to a directing group. nih.govacs.org Picolinamide (B142947) (PA) protected amines are common substrates, where the picolinamide group directs the palladium catalyst to a specific C-H bond for activation. nih.govacs.orgresearchgate.net The reaction typically involves the oxidation of a Pd(II) palladacycle intermediate to a higher valence state, which then undergoes C-N reductive elimination to form the azetidine ring. researchgate.net These methods are noted for their low catalyst loading and use of inexpensive reagents under convenient operating conditions. nih.govacs.org This approach has been successfully applied to the synthesis of various azabicyclic scaffolds. researchgate.net A critical aspect of this methodology is controlling the reductive elimination pathways of the high-valent palladium intermediates to selectively favor the desired C-N bond formation over competing pathways. researchgate.net
Another palladium-catalyzed approach involves the ring contraction of larger heterocycles. For instance, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org This transformation highlights the versatility of palladium catalysis in accessing the strained azetidine core from more stable five-membered ring precursors. rsc.orgorganic-chemistry.org
| Method | Catalyst/Reagents | Substrate Type | Key Features | Reference |
| Intramolecular γ-C(sp³)–H Amination | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂) | Picolinamide (PA) protected amines | Direct C-H functionalization, Low catalyst loading | nih.govacs.org |
| Ring Contraction | Base (e.g., K₂CO₃) | α-bromo N-sulfonylpyrrolidinones | Forms α-carbonylated azetidines from 5-membered rings | organic-chemistry.org |
Titanium-Catalyzed Coupling Reactions (e.g., Kulinkovich-type)
Titanium-mediated reactions provide a distinct and effective pathway for azetidine synthesis. A notable example is the Ti(IV)-mediated coupling that synthesizes spirocyclic NH-azetidines from oxime ethers using either alkyl Grignard reagents or terminal olefins. rsc.orgresearchgate.netnih.gov
This transformation is proposed to proceed through a Kulinkovich-type mechanism. rsc.orgresearchgate.net In this process, a titanacyclopropane intermediate is formed in situ from the reaction of a titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄) with a Grignard reagent (e.g., Cyclopentylmagnesium bromide). researchgate.netwikipedia.orgorganic-chemistry.org This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent. researchgate.netresearchgate.net It then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered N-heterocyclic ring. researchgate.netnih.gov This method is particularly valuable for its ability to construct structurally diverse and previously unreported NH-azetidines in a single step. researchgate.netnih.gov
| Reaction Type | Titanium Reagent | Coupling Partner | Substrate | Proposed Intermediate | Reference |
| Kulinkovich-type Coupling | Ti(Oi-Pr)₄ | Alkyl Grignard Reagent or Terminal Olefin | Oxime Ether | Titanacyclopropane | rsc.orgresearchgate.netnih.gov |
Other Metal-Promoted Cyclizations
Beyond palladium and titanium, other metals have been successfully employed to promote the cyclization of substrates to form azetidine rings.
Lanthanide Catalysis: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction provides a direct route to substituted azetidines, proceeding in high yields even with substrates containing acid-sensitive functional groups. The high basicity of amine nucleophiles often poses a challenge for acid-catalyzed epoxide openings, but lanthanide triflates have proven to be excellent catalysts for such transformations. frontiersin.org
Copper Catalysis: Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes represent a direct [2+2] cycloaddition approach to constructing functionalized azetidines. researchgate.net This method addresses the limitations of direct excitation methods, which are often hampered by the unfavorable photophysical properties of the reactants. researchgate.net
These alternative metal-promoted strategies expand the synthetic toolbox for accessing azetidines, often providing complementary reactivity and substrate scope compared to more established palladium and titanium methods.
Strain-Release Strategies for Azetidine Scaffolds
The high ring strain of certain bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of azetidine derivatives. Strain-release strategies often begin with highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs), which readily undergo ring-opening reactions to form functionalized azetidines. rsc.org
One such strategy involves the addition of nucleophilic organometallic species onto ABBs, which are often generated in situ. This process enables the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org These intermediates can be further functionalized in one-pot procedures, for example, through subsequent N-arylation via SₙAr or Buchwald-Hartwig couplings. rsc.org
Radical-based approaches have also proven effective. A visible-light-driven method allows for the synthesis of densely functionalized azetidines by subjecting ABBs to radical strain-release (RSR) photocatalysis. unipd.itchemrxiv.org In this process, radical intermediates are generated photocatalytically and are intercepted by the ABB, leading to the formation of the azetidine ring in a single operation. chemrxiv.org Similarly, the SF₅ radical can engage ABBs in strain-release difunctionalization reactions to produce novel N–SF₅ azetidines, which are scaffolds of interest in medicinal chemistry. acs.orgacs.org
These methods are powerful because they build the azetidine core while simultaneously installing multiple points of functionality, leveraging the inherent energy of the strained starting material to drive the reaction forward. rsc.orgrsc.orgchemrxiv.org
Diastereoselective and Enantioselective Synthesis of Azetidine Derivatives
The development of stereoselective methods for synthesizing azetidine derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. acs.org Constructing stereogenic centers on the small, strained ring requires precise control.
Achieving control over the stereochemistry at the C2 position of the azetidine ring is a significant synthetic challenge. acs.org A general and scalable three-step approach has been developed to access enantioenriched C2-substituted azetidines, including those with aryl, vinyl (ethenyl), allyl, and alkyl (methyl) substituents. acs.org This method utilizes chiral tert-butanesulfinamides as chiral auxiliaries. The synthesis begins with the condensation of an achiral 1,3-bis-electrophile, 3-chloropropanal, with the chiral auxiliary to form a sulfinimine. Subsequent organometallic addition to the imine and intramolecular cyclization via chloride displacement provides the N-sulfinyl azetidine with high diastereoselectivity. The diastereomers can be separated, and cleavage of the auxiliary yields the enantioenriched C2-substituted azetidine. acs.org The choice of either the (R)- or (S)-sulfinamide allows for access to either enantiomer of the final product. acs.org
Iodine-mediated cyclization of homoallylamines at room temperature can deliver cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization, demonstrating diastereocontrol in ring formation. nih.gov Furthermore, regio- and diastereoselective methods for synthesizing trans-3-(hydroxymethyl)-2-arylazetidines have been developed from oxiranylmethyl-substituted benzylamines, with the stereochemical outcome being consistent with Baldwin's rules for ring closure. acs.org While focused on aryl groups, the principles of kinetic control demonstrated in these reactions are applicable to the synthesis of other 2-substituted azetidines. acs.org
| Approach | Key Reagent/Strategy | C2-Substituents Achieved | Stereochemical Control | Reference |
| Chiral Auxiliary Method | tert-Butanesulfinamide | Aryl, vinyl, allyl, alkyl | High diastereoselectivity, access to both enantiomers | acs.org |
| Iodocyclization | Iodine on homoallylamines | Iodomethyl, Phenyl | Diastereoselective (cis formation) | nih.gov |
| Intramolecular Aminolysis | Base-mediated cyclization of epoxy amines | Aryl | Diastereoselective (trans formation) | acs.org |
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of azetidines, optically active α-methylbenzylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiopure azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-phenylethylamine has been used to prepare an enantiomeric pair of azetidine-2,4-dicarboxylic acids and related C₂-symmetric azetidines that can serve as chiral auxiliaries themselves. rsc.orgrsc.org As detailed previously, Ellman's tert-butanesulfinamide auxiliary provides a robust and general route to a wide array of enantioenriched C2-substituted azetidines. acs.org
Organocatalysis offers a complementary approach that avoids the need for metal catalysts or stoichiometric chiral auxiliaries that must be attached and later removed. Asymmetric thiourea (B124793) and squaramide catalysis has been successfully applied to provide access to α-azetidinyl alkyl halides featuring a tetrasubstituted chiral carbon center. nih.gov For example, the reaction between halogenated oxindoles and Cbz- or Boc-protected azetidine-containing alkenes, in the presence of a squaramide catalyst, produces the corresponding azetidinyl fluorooxindoles in high yield (90-97%) and enantiomeric excess (92-93% ee). nih.gov This demonstrates the power of organocatalysis to construct complex, multifunctional chiral molecules containing the azetidine ring with high levels of stereocontrol. nih.gov
Resolution Techniques for Enantioenriched Azetidines
The resolution of racemic azetidines can be broadly categorized into several key strategies, including classical chemical methods, enzymatic resolutions, and chromatographic separations. The choice of method often depends on the specific properties of the azetidine derivative, such as the presence of functional groups amenable to derivatization, and the desired scale of the separation.
One of the most traditional and widely employed methods for resolving chiral amines and carboxylic acids is diastereomeric salt formation . This technique involves the reaction of the racemic azetidine, which is basic, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can often be separated by fractional crystallization. mdpi.comrsc.org Once separated, the individual diastereomers can be treated with a base to liberate the enantioenriched azetidine. Common chiral resolving agents for basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid.
Enzymatic kinetic resolution offers a powerful and highly selective alternative for obtaining enantioenriched compounds. researchgate.netrsc.orgnih.gov This method utilizes enzymes, such as lipases or proteases, which exhibit a high degree of stereoselectivity. In a typical kinetic resolution, the enzyme will selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, a lipase (B570770) could be used to selectively acylate the amino group of one enantiomer of a racemic azetidine, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted azetidine can then be separated by conventional methods like chromatography. The efficiency of this process is highly dependent on the choice of enzyme, solvent, and reaction conditions.
Chiral chromatography is another indispensable tool for the separation of enantiomers. This technique employs a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. High-performance liquid chromatography (HPLC) with chiral columns is a common analytical and preparative method for resolving a wide range of chiral compounds, including heterocyclic amines like azetidines.
While specific experimental data for the resolution of "Azetidine, 2-ethenyl-2-methyl-" is not detailed in the reviewed literature, the principles of these established resolution techniques provide a solid foundation for developing a successful strategy. The presence of the basic nitrogen atom in the azetidine ring makes diastereomeric salt formation a viable approach. Furthermore, the potential for enzymatic acylation of the secondary amine offers a pathway for kinetic resolution. Finally, chiral chromatography remains a powerful option for both analytical assessment of enantiomeric purity and for preparative-scale separation. The optimal method would be determined through empirical investigation, screening various chiral resolving agents, enzymes, and chiral stationary phases to achieve the desired level of enantiomeric excess.
Chemical Transformations and Derivatization of Azetidine Rings
Ring-Opening Reactions of Azetidines: Mechanisms and Synthetic Applications
Ring-opening reactions of azetidines are a cornerstone of their synthetic utility, providing access to a diverse array of acyclic and larger heterocyclic structures. bioorg.orgnih.gov These transformations are often facilitated by the activation of the azetidine (B1206935) nitrogen, which enhances the ring's susceptibility to nucleophilic attack. beilstein-journals.orgresearchgate.net
The ring-opening of azetidines can be initiated by both nucleophiles and electrophiles. Nucleophilic ring-opening often occurs at the C-2 or C-4 position, and the regioselectivity can be influenced by the substitution pattern on the azetidine ring. researchgate.netresearchgate.net For instance, the reaction of N-alkylazetidines with chloroformates can lead to a regiospecific ring-opening at the C-2 position, proceeding through an azetidinium ion intermediate. bioorg.org This process occurs with an inversion of configuration at the reaction center. bioorg.org
Electrophilic activation of the azetidine nitrogen, often by acylation or alkylation, generates a more reactive azetidinium ion. researchgate.net This intermediate is then susceptible to attack by a wide range of nucleophiles, including halides, cyanides, and various oxygen and nitrogen nucleophiles. researchgate.netresearchgate.net The regioselectivity of the nucleophilic attack on the azetidinium ion is dependent on the substituents present on the ring. For example, azetidinium ions lacking a substituent at the C-4 position are typically opened regioselectively at this position. researchgate.net Conversely, trisubstituted azetidinium ions with a methyl group at C-4 undergo highly regioselective opening at the C-2 position. researchgate.net
Acid-catalyzed ring-opening is another important pathway. For instance, treatment of N-Boc or N-Cbz protected 2,2-disubstituted azetidines with a Brønsted acid can lead to a ring-expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines
| Azetidine Derivative | Activating Agent | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Methyl (2S,1'R)-1-phenylethylazetidine-2-carboxylate | Methyl chloroformate | Chloride | α-chloro-γ-amino butyric acid ester | bioorg.org |
| N-Alkyl azetidines | Cyanogen bromide | Bromide | 3-bromo-N-cyanamides | researchgate.net |
| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts | - | Fluoride | Tertiary alkyl fluorides | researchgate.net |
| N-Boc-2-ester-2-arylazetidines | Trifluoroacetic acid | Intramolecular carbamate | 6,6-disubstituted 1,3-oxazinan-2-ones | acs.org |
The ring-opening of azetidines provides a powerful tool for the synthesis of functionalized linear amines and larger heterocyclic systems. researchgate.netacs.org The predictable regioselectivity and stereospecificity of these reactions make them particularly valuable in synthetic organic chemistry. bioorg.org
For example, the reaction of enantiopure 1-phenylethylazetidine-2-carboxylates and 2-acylazetidines with chloroformates yields α-chloro-γ-amino butyric acid esters and ketones in a completely regio- and stereoselective manner. bioorg.org These products can then be further elaborated into other useful compounds.
Ring-expansion reactions, as mentioned earlier, transform the four-membered azetidine ring into larger heterocycles. The acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones is a notable example, providing access to medicinally relevant scaffolds. acs.org Another strategy involves the reaction of aziridines with a carbene precursor, which can lead to a one-carbon ring expansion to form azetidines. nih.gov
Functionalization at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for functionalization, influencing the ring's reactivity and providing a handle for introducing a wide range of substituents. nih.govacs.org
N-alkylation, N-arylation, and N-acylation are fundamental transformations for modifying the azetidine nitrogen. nih.govacs.org N-alkylation can be achieved using various alkylating agents. acs.org N-acylation is also a common transformation, often used to introduce protecting groups or to activate the azetidine ring for subsequent reactions. acs.orgorientjchem.org For instance, reaction with chloroacetyl chloride can lead to the formation of an N-chloroacetyl derivative. orientjchem.org
N-arylation of azetidines can be accomplished through methods like the Buchwald-Hartwig coupling, which allows for the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl group. uni-muenchen.de
Protecting the azetidine nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions. nih.govacs.org A variety of protecting groups are available, and their choice depends on the specific reaction conditions to be employed.
Common nitrogen protecting groups include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govorganic-chemistry.org The Boc group is widely used and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). acs.org The 9-phenylfluorenyl (Pf) group is another sterically demanding protecting group that can prevent epimerization at the α-carbon of N-Pf α-amino acid derivatives. nih.gov
Deprotection strategies are equally important and must be chosen to be compatible with the other functional groups present in the molecule. For example, the trifluoroacetyl (TFA) protecting group can be removed in situ using ammonia (B1221849) in methanol. rsc.org
Table 2: Common Protecting Groups for the Azetidine Nitrogen and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Condition Example | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) | acs.org |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | nih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine | nih.gov |
| 9-Phenylfluorenyl | Pf | 9-Bromo-9-phenylfluorene | Acidic conditions | nih.gov |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Ammonia in methanol | rsc.org |
Functionalization of Carbon Centers on the Azetidine Ring
Functionalization of the carbon atoms of the azetidine ring allows for the introduction of diverse substituents and the creation of stereocenters. acs.orgnih.govacs.orgcdnsciencepub.com
Recent advances have enabled the direct functionalization of C(sp³)–H bonds on the azetidine ring. For instance, a palladium-catalyzed C(sp³)–H arylation of azetidines has been developed using an 8-aminoquinoline (B160924) directing group and an N-TFA protecting group. rsc.org This method allows for the cis-stereoselective introduction of various aryl and heteroaryl groups. rsc.org
α-Lithiation followed by trapping with an electrophile is another powerful strategy for functionalizing the carbon atoms adjacent to the nitrogen. The regioselectivity of this reaction can be dependent on the N-protecting group. researchgate.net For example, diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes can be achieved with high yields. rsc.org
The aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com These products can be further diversified, for instance, through Suzuki-Miyaura cross-coupling reactions. mdpi.com
C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify molecular scaffolds. researchgate.net In the context of azetidines, C-H functionalization presents an opportunity to introduce diverse substituents onto the ring system. While specific studies on the C-H functionalization of 2-ethenyl-2-methylazetidine are not extensively documented, general principles of C-H activation on saturated heterocycles can be applied.
Palladium-catalyzed C-H activation has been successfully employed for the arylation of azetidines. rsc.org For instance, using a directing group, such as 8-aminoquinoline, can facilitate the site-selective arylation of C(sp³)–H bonds. rsc.org This approach typically involves the use of a palladium catalyst, an oxidant, and a suitable arylating agent. The regioselectivity of such reactions is often dictated by the directing group and the steric environment of the C-H bonds. In the case of 2-ethenyl-2-methylazetidine, the presence of substituents at the C-2 position would likely direct C-H functionalization to the C-3 or C-4 positions.
Furthermore, catalyst design plays a crucial role in achieving site-selectivity in C-H functionalization reactions. nih.gov By employing specifically designed catalysts, it is possible to favor the activation of primary C-H bonds over more sterically hindered secondary or tertiary C-H bonds. nih.gov This principle could be harnessed to selectively functionalize the methyl group at the C-2 position of 2-ethenyl-2-methylazetidine.
| Catalyst System | Directing Group | Functionalization Type | Potential Application on 2-Ethenyl-2-methylazetidine |
| Pd(OAc)₂ / Ligand | 8-Aminoquinoline | C(sp³)–H Arylation | Arylation at C-3 or C-4 position |
| Rhodium-based catalysts | None | Carbene Insertion | Functionalization of the C-2 methyl group |
Stereoselective Functionalization at Substituted Positions (e.g., C-2 Ethenyl, C-2 Methyl)
The stereoselective functionalization of substituted azetidines is of great importance for the synthesis of chiral molecules with defined three-dimensional structures. rsc.org The rigid nature of the four-membered ring allows for the stereocontrolled introduction of new substituents, influenced by the existing stereocenters. rsc.org
For 2-ethenyl-2-methylazetidine, which possesses a chiral center at the C-2 position, stereoselective functionalization can be envisioned through several strategies. One approach involves the diastereoselective α-alkylation of N-borane-azetidine-2-carbonitrile complexes. rsc.org This method has been shown to be effective for the introduction of various alkyl groups at the α-position with good diastereoselectivity. rsc.org A similar strategy could potentially be adapted for the functionalization of the C-2 methyl group in 2-ethenyl-2-methylazetidine.
Another powerful technique for stereoselective functionalization is the polar radical crossover reaction. nih.govchemrxiv.org This method allows for the diastereoselective synthesis of trisubstituted azetidines. nih.govchemrxiv.org The stereochemical outcome is controlled by the cyclic nature of the substrate, which dictates the trajectory of the incoming radical and the subsequent 1,2-metallate rearrangement. nih.gov This approach could be explored for the stereoselective modification of the ethenyl group at the C-2 position.
| Method | Key Reagents | Type of Functionalization | Potential Stereochemical Control |
| α-Alkylation of N-borane complexes | LDA, Alkyl halide | Alkylation at C-2 methyl group | Diastereoselective |
| Polar Radical Crossover | Organolithium, Boronic ester, Radical initiator | Addition to C-2 ethenyl group | Diastereoselective |
Cross-Coupling and Aza-Michael Addition Reactions on Azetidine Scaffolds
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. umb.educhemie-brunschwig.ch The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, has been successfully applied to azetidine derivatives. nih.govmdpi.comresearchgate.net This reaction allows for the introduction of aryl or vinyl substituents onto the azetidine ring. For instance, a brominated pyrazole-azetidine hybrid has been used as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of diversified heterocyclic amino acid derivatives. nih.govmdpi.com A suitably functionalized 2-ethenyl-2-methylazetidine, for example, bearing a halide on the ethenyl group, could potentially undergo such cross-coupling reactions.
The aza-Michael addition is another important reaction for the functionalization of azetidine scaffolds. nih.govmdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of azetidine chemistry, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates has been utilized to synthesize functionalized 3-substituted azetidines. nih.govmdpi.comresearchgate.net The ethenyl group of 2-ethenyl-2-methylazetidine could potentially act as a Michael acceptor, allowing for the introduction of various nucleophiles at the β-position of the vinyl group, although this would likely require activation of the double bond.
| Reaction Type | Catalyst/Reagents | Substrate Requirement | Potential Product |
| Suzuki-Miyaura Cross-Coupling | Pd catalyst, Base, Organoboron compound | Halogenated 2-ethenyl-2-methylazetidine | Arylated or vinylated derivative |
| Aza-Michael Addition | Base, Nitrogen nucleophile | Activated 2-ethenyl-2-methylazetidine | β-Aminoethyl-substituted azetidine |
Advanced Spectroscopic and Computational Analysis of Azetidine Systems
Spectroscopic Techniques for Elucidating Azetidine (B1206935) Structure and Conformation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of azetidine derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary information about the molecular framework, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in azetidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR: The protons on the azetidine ring typically appear in a distinct region of the spectrum. For instance, in various 2,3-disubstituted azetidines, the ring protons resonate at specific chemical shifts that are influenced by the nature and stereochemistry of the substituents. acs.org For the target compound, Azetidine, 2-ethenyl-2-methyl-, the protons of the ethenyl group (-CH=CH₂) would exhibit characteristic shifts in the vinyl region (typically 5-6.5 ppm), with coupling patterns revealing their connectivity. The methyl protons at the C2 position would likely appear as a singlet in the upfield region (around 1.2-1.5 ppm). The methylene (B1212753) protons at C3 and C4 of the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. nih.gov
¹³C NMR: The carbon signals for the azetidine ring are also characteristic. In N-Boc protected azetidines, the ring carbons resonate at distinct chemical shifts. nih.gov For Azetidine, 2-ethenyl-2-methyl-, the quaternary carbon at C2 would be found further downfield than the methylene carbons at C3 and C4. The carbons of the ethenyl and methyl groups would also have predictable chemical shifts.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In azetidine systems, key vibrational bands include:
N-H Stretch: For azetidines with a secondary amine (N-H), a characteristic stretching vibration appears in the region of 3100-3300 cm⁻¹. ajchem-a.comchemicalbook.com
C-H Stretch: Aliphatic C-H stretching vibrations from the ring and substituents are typically observed between 2850 and 3000 cm⁻¹. ajchem-a.com
C=C Stretch: The ethenyl group in the target molecule would show a characteristic C=C stretching absorption around 1640-1680 cm⁻¹.
Ring Vibrations: The puckering and other vibrations of the four-membered ring itself can give rise to absorptions in the far-infrared region, which can provide insight into the ring's conformation. tandfonline.com
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. chemguide.co.uk When a molecule like Azetidine, 2-ethenyl-2-methyl- is ionized in a mass spectrometer, it forms a molecular ion (M⁺). This ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.ukyoutube.com
The fragmentation of azetidines is influenced by the strained ring. Common fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom or the loss of substituents. For Azetidine, 2-ethenyl-2-methyl-, likely fragmentation patterns would include:
Loss of a methyl group: A peak corresponding to [M-15]⁺.
Loss of an ethenyl group: A peak corresponding to [M-27]⁺.
Ring cleavage: The four-membered ring can open, leading to various characteristic fragments. Cleavage of the C2-C3 and C4-N bonds could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a significant fragment ion.
The table below summarizes the predicted spectroscopic data for "Azetidine, 2-ethenyl-2-methyl-", based on typical values for related structures.
| Spectroscopic Technique | Feature | Predicted Observation |
| ¹H NMR | Ethenyl Protons (-CH=CH₂) | 5.0 - 6.5 ppm (multiplets) |
| Ring Protons (C3-H₂, C4-H₂) | 2.0 - 3.5 ppm (multiplets) | |
| Methyl Protons (-CH₃) | 1.2 - 1.5 ppm (singlet) | |
| Amine Proton (N-H) | 1.5 - 2.5 ppm (broad singlet) | |
| ¹³C NMR | Ethenyl Carbons (=CH₂, =CH-) | 110 - 145 ppm |
| Ring Carbons (C2, C3, C4) | 40 - 70 ppm | |
| Methyl Carbon (-CH₃) | 20 - 30 ppm | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (broad) |
| C-H Stretch (sp³, sp²) | 2850 - 3100 cm⁻¹ | |
| C=C Stretch | ~1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 97 |
| Major Fragments | [M-15]⁺ (loss of CH₃), [M-27]⁺ (loss of C₂H₃) |
Theoretical and Computational Chemistry Studies on Azetidine Ring Systems
Due to the inherent ring strain and conformational flexibility of azetidines, theoretical and computational methods are crucial for a deeper understanding of their properties and reactivity. researchgate.netresearchgate.net These approaches complement experimental data by providing insights into electronic structures, molecular dynamics, and reaction pathways that can be difficult to observe directly. researchgate.net
Quantum Chemical Calculations of Stability and Electronic Structure
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the fundamental properties of azetidine systems. These calculations can accurately predict molecular geometries, energies, and electronic properties.
Stability and Ring Strain: Calculations can quantify the ring strain energy of azetidines, which is a key factor governing their reactivity. rsc.org For substituted azetidines, computational studies can determine the relative stability of different isomers and conformers. For example, DFT calculations have been used to explain the stability of polycyclic energetic materials containing azetidine rings by analyzing intramolecular conjugative interactions. nih.gov
Electronic Structure: Quantum chemical calculations provide detailed information about the electronic distribution within the molecule, including orbital energies and atomic charges. This is particularly important for understanding reactivity. For instance, calculations of frontier molecular orbital (FMO) energies have been used to successfully predict the outcome of photocatalyzed reactions to form azetidines. thescience.dev Studies on N-aryl azetidines have used calculations to determine the pKa of the azetidine nitrogen, linking electronic properties to chemical stability. nih.gov
Molecular Dynamics and Conformational Search Methodologies
The azetidine ring is not planar and undergoes a puckering motion. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of these flexible molecules over time.
Conformational Analysis: MD simulations can model the dynamic behavior of the azetidine ring, identifying the most stable puckered conformations and the energy barriers between them. nih.gov These simulations provide a picture of how the ring behaves in different environments, such as in solution. nih.gov
Solute-Solvent Interactions: By simulating the azetidine derivative in a solvent box, MD can reveal detailed information about interactions like hydrogen bonding with water molecules. Such studies have been performed on azetidine-2-carboxylic acid to compare its properties to proline, showing that the azetidine ring has a strong potential for hydrogen bonding. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis and transformation of azetidines. By calculating the energies of reactants, intermediates, transition states, and products, researchers can build a comprehensive picture of a reaction mechanism.
Mapping Reaction Pathways: Computational studies have been used to understand the regioselectivity of synthetic routes to azetidines. For example, DFT calculations were performed to elucidate why a specific radical cyclization reaction favored a 4-exo-dig pathway over a 5-endo-dig pathway to form the azetidine ring. nih.gov
Transition State Analysis: Locating the transition state on a potential energy surface allows for the calculation of activation energies, which determine the rate of a reaction. This has been applied to the enantioselective ring-opening of azetidines, where computational models revealed a network of interactions that stabilize the transition state, explaining the role of the catalyst. acs.org These analyses are crucial for designing new catalysts and optimizing reaction conditions for synthesizing complex azetidine-containing molecules. thescience.devbioquicknews.com
The table below outlines various computational approaches and their specific applications in the study of azetidine systems.
| Computational Method | Application in Azetidine Chemistry | Key Findings/Insights |
| Density Functional Theory (DFT) | Calculation of stability, electronic structure, and reaction pathways. nih.gov | Elucidation of regioselectivity in cyclization reactions; prediction of molecular stability and pKa values. nih.govnih.gov |
| Ab initio Calculations | Investigation of ring conformation and potential energy surfaces. tandfonline.com | Determination of stable conformers (e.g., equatorial vs. axial N-H bond) and barriers to ring inversion. tandfonline.com |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent interactions. researchgate.netnih.gov | Characterization of ring puckering motion; understanding of hydrogen bonding and peptide bond isomerization. nih.gov |
| Transition State Search Algorithms | Elucidation of reaction mechanisms and origins of selectivity. acs.org | Identification of key interactions in catalyzed reactions; calculation of activation barriers to explain reaction outcomes. acs.org |
Biological and Medicinal Chemistry Research Applications of Azetidine Derivatives
Mechanistic Insights into Enzyme Inhibition by Azetidine-Containing Compounds
The unique structural properties of the azetidine (B1206935) ring make it a valuable component in the design of enzyme inhibitors. Its rigid framework can orient functional groups into optimal positions for binding within an enzyme's active site, leading to potent and specific inhibition.
Azetidine derivatives have been successfully developed as inhibitors of various enzymes critical to disease pathways.
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key target in the treatment of malaria and autoimmune diseases. acs.org Researchers have identified potent antimalarial inhibitors based on an azetidine-2-carbonitrile scaffold that target the Plasmodium falciparum DHODH (PfDHODH). acs.org For example, one such derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.012 µM against PfDHODH while showing no significant inhibition of the human equivalent (HsDHODH) at concentrations up to 50 µM, indicating high selectivity. acs.org
Proteases: The azetidine ring is a component of inhibitors for various proteases. For instance, azetidine-based dipeptides have been investigated as non-covalent inhibitors of Human Cytomegalovirus (HCMV) replication, with the viral protease being a potential target. nih.gov Additionally, azetidine-2-carbonitriles and 2-ketoazetidines have been developed as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net Other research has explored azetidine analogues as transition-state inhibitors for enzymes like purine nucleoside phosphorylase (PNP), with some compounds showing dissociation constants as low as 229 pM. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of azetidine-based inhibitors. Research on azetidine-containing dipeptide inhibitors of HCMV revealed that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were essential for antiviral activity. nih.gov In the case of DPP-IV inhibitors, SAR studies showed that large, hydrophobic groups attached to the azetidine nitrogen led to the most potent compounds. researchgate.net Interestingly, the stereochemistry at the 2-position of 2-cyano and 2-keto azetidines did not significantly impact their inhibitory potency against DPP-IV. researchgate.net For DHODH inhibitors, replacing a core triazolone ring with a 2-substituted azetidine maintained biological activity while improving physicochemical properties like lipophilicity. nih.gov
Table 1: Azetidine Derivatives in Enzyme Inhibition
| Compound Class | Target Enzyme | Key SAR Findings | Reference |
| Azetidine-2-carbonitriles | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | The azetidine-2-carbonitrile scaffold is key for potent and selective inhibition. | acs.org |
| 2-Cyanoazetidines | Dipeptidyl Peptidase IV (DPP-IV) | Large hydrophobic groups on the azetidine nitrogen enhance potency; stereochemistry at the 2-position is not critical. | researchgate.net |
| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) Protease (potential target) | A benzyloxycarbonyl N-terminus and an aliphatic C-terminal side-chain are required for activity. | nih.gov |
| 2-Substituted Azetidines | Human Dihydroorotate Dehydrogenase (hDHODH) | Substitution at the 2-position of the azetidine ring can maintain potency while improving metabolic stability. | nih.gov |
Azetidine Derivatives as Modulators of Receptor Activity
The conformationally constrained nature of the azetidine ring makes it an ideal scaffold for designing ligands that can selectively target neurotransmitter receptors.
Nicotinic Acetylcholine Receptors (nAChRs): These receptors are important targets for neurological disorders. researchgate.net Azetidine derivatives have been identified as promising ligands for nAChRs. researchgate.net Studies have shown that including an azetidine ring in analogues of nicotine can impact potency and selectivity for different nAChR subtypes. bris.ac.uk Chloro-substituted 2-arylazetidines, in particular, have been identified as interesting hit compounds for the development of new nAChR modulators. researchgate.net
GABA Receptors: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Azetidine derivatives have been explored as conformationally restricted analogues of GABA. nih.govovid.com For instance, (azetidin-3-yl)acetic acid serves as a structural analogue of GABA. nih.gov Furthermore, other azetidine derivatives have been used to prepare positive allosteric modulators of GABA-A receptors. nih.gov Azetidine-based compounds have also been designed to inhibit GABA transporters (GATs), specifically GAT1, which is responsible for the reuptake of GABA from the synapse, thereby enhancing GABAergic neurotransmission. nih.gov
Table 2: Azetidine Derivatives in Receptor Modulation
| Compound Class | Target Receptor | Application | Reference |
| 2-Arylazetidines | Nicotinic Acetylcholine Receptors (nAChRs) | Potential ligands for treating neurological disorders. | researchgate.net |
| (Azetidin-3-yl)acetic acid | GABA Receptors | Serves as a structural analogue of the neurotransmitter GABA. | nih.gov |
| Azetidine-based compounds | GABA Transporter 1 (GAT1) | Inhibition of GABA reuptake to enhance inhibitory neurotransmission. | nih.gov |
Antimicrobial Research Applications of Azetidine Analogues
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Azetidine-containing compounds have shown significant promise in this area.
A series of azetidine derivatives, termed BGAz, have been identified with potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org These compounds were found to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope. nih.govacs.org Notably, these azetidines demonstrated no detectable emergence of drug resistance. nih.govacs.org In one study, specific analogues showed minimum inhibitory concentration (MIC) values of less than 10 µM against M. tuberculosis. nih.gov Other research has shown that novel fluoroquinolone derivatives containing an N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino moiety exhibited good antibacterial activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Escherichia coli, with MIC values ranging from 0.25 to 16.00 μg/mL. researchgate.net
Table 3: Antibacterial Activity of Azetidine Analogues
| Compound Series | Target Organism | Mechanism of Action | Notable Activity | Reference |
| BGAz derivatives | Mycobacterium tuberculosis | Inhibition of mycolic acid biosynthesis. | MIC99 <10 µM; no detectable resistance. | nih.govacs.org |
| Fluoroquinolone-azetidine hybrids | S. aureus (incl. MRSA), E. coli | Not specified. | MIC: 0.25–16.00 μg/mL. | researchgate.net |
Antifungal and Antitubercular Activity Studies of Azetidine, 2-ethenyl-2-methyl- Derivatives
The investigation into azetidine derivatives has revealed their potential as antimicrobial agents, with notable activity against various fungal and bacterial pathogens, including Mycobacterium tuberculosis. The strained four-membered ring of azetidine is a key feature in many biologically active compounds. medwinpublishers.com
Research into phenyl azetidine-2-one sulphonyl derivatives has demonstrated their potential as antifungal agents. Several synthesized compounds showed good inhibitory activity against fungal strains. nih.gov Specifically, compounds with electron-withdrawing groups tended to exhibit the highest antimicrobial activity. nih.gov
In the realm of antitubercular research, azetidine derivatives have emerged as promising candidates for new drug development, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis and MDR-TB strains, with MIC₉₉ values below 10 μM. nih.govacs.org These compounds are believed to function through a novel mechanism that disrupts the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. nih.govacs.org Notably, these azetidine derivatives did not induce detectable drug resistance in mycobacterial models. nih.govacs.org
Further studies have identified specific azetidin-2-one analogues with significant anti-tubercular activity. Some of these compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 1.56 and 0.78μg/mL against the Mtb H37Rv strain. medwinpublishers.com Additionally, nitrofuran-warhead-equipped spirocyclic azetidines have demonstrated excellent activity against Mycobacterium tuberculosis, with some compounds showing lower MICs than the first-line anti-TB drug, isoniazid. mdpi.com
The following table summarizes the antitubercular activity of selected azetidine derivatives:
| Compound Series | Target Organism | Key Findings | Reference |
| BGAz derivatives | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent bactericidal activity (MIC₉₉ <10 μM); no detectable resistance; inhibits mycolic acid biosynthesis. | nih.govacs.org |
| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | Good to moderate anti-tubercular activity; MIC values as low as 0.78μg/mL for some compounds. | medwinpublishers.com |
| Spirocyclic azetidines | Mycobacterium tuberculosis H37Rv | High in vitro activity; some compounds had lower MICs than isoniazid. | mdpi.com |
Antiviral Research of Azetidine Derivatives
The exploration of azetidine derivatives for antiviral applications has been undertaken, although the results have been varied. The unique structural properties of the azetidine ring have prompted its investigation as a scaffold for developing new antiviral agents. researchgate.net
In one study, a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antiviral activity against a range of pathogenic viruses. The tested viruses included Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus. nih.gov The screening was conducted in HEL, Vero, and MDCK cell cultures. nih.gov However, the findings indicated that these particular azetidine compounds exhibited weak antiviral activity against the tested viral strains. nih.govresearchgate.net Despite the low potency in this specific study, the research highlights the interest in azetidine-2-one derivatives as potential antiviral agents and suggests that further structural modifications could lead to more effective compounds. researchgate.net
Anticancer Research of Azetidine Compounds
Azetidine derivatives have garnered significant attention in anticancer research due to their ability to interact with various molecular targets implicated in cancer progression. researchgate.net The four-membered saturated azetidine ring is a versatile scaffold that has been extensively studied for its pharmacological potential. researchgate.net
One of the key targets for some azetidine-based compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is a validated therapeutic target in oncology. nih.govacs.org A novel class of azetidine compounds has been developed that irreversibly bind to STAT3 and selectively inhibit its activity with IC₅₀ values in the sub-micromolar range (0.38-0.98 μM). nih.gov These compounds, including H172 and H182, demonstrated selective inhibition of STAT3 over other STAT proteins like Stat1 or Stat5. nih.gov In triple-negative breast cancer (TNBC) models, these azetidine derivatives inhibited STAT3 signaling, leading to a loss of viable tumor cells and cell death. nih.gov Furthermore, compounds such as H120 and H182 inhibited the growth of TNBC xenografts in vivo. nih.gov The development of these R-azetidine-2-carboxamides represents a significant advancement over previous inhibitor classes, achieving sub-micromolar potency in STAT3 DNA-binding activity. acs.org
Another area of investigation involves dinitroazetidine-based compounds, which have been developed as a novel class of anticancer agents and hypoxia-activated radiation sensitizers. nih.gov The lead compound, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), was shown to generate reactive free radicals in tumor cells, leading to apoptosis. nih.gov In preclinical studies, ABDNAZ exhibited greater cytotoxicity than cisplatin under hypoxic conditions and was better tolerated at submaximal doses, resulting in significant tumor growth inhibition without systemic toxicity. nih.gov When combined with radiation, ABDNAZ enhanced the antitumor efficacy. nih.gov
Additionally, novel azetidine-containing analogues of TZT-1027, a dolastatin 10 analogue, have been synthesized and evaluated for their antitumor properties. mdpi.com While these specific analogues showed weaker antiproliferative activity compared to TZT-1027, they demonstrated cell selectivity, with better activity in HCT116 cell lines over A549 cell lines. mdpi.com
The following table summarizes the anticancer activity of selected azetidine compounds:
| Compound/Series | Cancer Model | Mechanism of Action | Key Findings | Reference |
| H172, H182 (Azetidine-based) | Triple-Negative Breast Cancer (TNBC) | Irreversible STAT3 inhibition | Selectively inhibit STAT3 activity (IC₅₀ 0.38-0.98 μM); induce tumor cell death; inhibit xenograft growth. | nih.gov |
| 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ) | Various tumor cell lines | Generates reactive free radicals; induces apoptosis | Greater cytotoxicity than cisplatin under hypoxia; enhances radiation efficacy; favorable toxicity profile. | nih.gov |
| Azetidine-containing TZT-1027 analogues | A549 and HCT116 cell lines | Not specified (likely tubulin inhibition based on parent compound) | Weaker activity than TZT-1027 but showed cell selectivity for HCT116. | mdpi.com |
| R-azetidine-2-carboxamides | Human MDA-MB-231 breast cancer cells | STAT3 DNA-binding inhibition | Sub-micromolar potency in inhibiting STAT3 DNA-binding activity; inhibit colony formation. | acs.org |
Biochemical Role of L-Azetidine-2-Carboxylic Acid in Protein Biosynthesis and Misfolding Studies
L-Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid that serves as a structural analogue of the proteinogenic amino acid L-proline. medchemexpress.comnih.govwikipedia.org The key structural difference is the four-membered ring of Aze compared to the five-membered ring of proline. wikipedia.org This mimicry allows Aze to be mistakenly recognized and utilized by the cellular machinery involved in protein synthesis. mdpi.com
The consequences of Aze misincorporation are significant and can lead to cellular stress and toxicity. The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response aimed at restoring protein homeostasis in the endoplasmic reticulum (ER). nih.govbiorxiv.org Studies have shown that Aze treatment upregulates the UPR, leading to an increase in ER stress markers such as ATF4, ATF6, and phosphorylated eIF2α. medchemexpress.commdpi.com This indicates that the cell recognizes the presence of malformed proteins and attempts to mitigate the damage. nih.govbiorxiv.org
The misincorporation of Aze and the subsequent protein misfolding can have several downstream effects, including:
Induction of ER Stress : Aze has been shown to induce ER stress in various cell lines, including HeLa cells and BV2 microglial cells, leading to the activation of the UPR cascade. medchemexpress.commdpi.com
Promotion of Apoptosis : The prolonged ER stress caused by Aze can ultimately lead to programmed cell death, or apoptosis. Aze increases the levels of pro-apoptotic proteins like BAX. medchemexpress.com
Inhibition of Protein Function : The altered structure of proteins containing Aze can impair their biological function. This has been observed in various organisms and can affect proteins like collagen and hemoglobin. wikipedia.org
Global Stress Response : The accumulation of misfolded proteins triggers a broader stress response within the cell, which can include the degradation of these aberrant proteins. biorxiv.org
In plants, the toxic effects of Aze are well-documented, where it acts as a defense metabolite by inhibiting the growth of competing plants and poisoning predators. nih.govwikipedia.org The growth inhibition caused by Aze in plants like Arabidopsis thaliana can be reversed by supplementing with L-proline, which competes with Aze for incorporation into proteins, confirming the mechanism of toxicity. nih.govbiorxiv.org
Application of Azetidines in the Design of Chemical Probes and Ligands for Biological Systems
The unique conformational constraints and chemical properties of the azetidine ring make it a valuable scaffold in the design of chemical probes and ligands for studying and modulating biological systems. These small molecules can be tailored to interact with specific biological targets, such as enzymes and receptors, providing tools for basic research and starting points for drug discovery. nih.govnih.gov
Azetidine derivatives have been successfully developed as ligands for neurotransmitter transporters. For instance, a study focused on creating conformationally constrained analogues of GABA and beta-alanine using an azetidine scaffold to target GABA transporters (GATs). nih.gov By systematically modifying the substitution pattern on the azetidine ring and adding lipophilic residues, researchers were able to develop compounds with significant inhibitory potency. Azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety were identified as potent inhibitors of the GAT-1 transporter, with IC₅₀ values in the low micromolar range. nih.gov These selective ligands serve as valuable chemical probes to investigate the function and physiological roles of GABA transporters.
Furthermore, libraries of chiral azetidines have been synthesized and screened to identify compounds with activity against infectious disease targets. nih.gov This approach has yielded promising hits against parasites such as Leishmania donovani and Plasmodium falciparum. nih.gov The discovery of these bioactive compounds from a library designed to explore novel chemical space highlights the utility of azetidines as a core structure for generating diverse molecular probes.
The azetidine scaffold is also related to the broader use of azides in bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govmdpi.com While not azetidines themselves, azides are small chemical reporters that can be incorporated into biomolecules. mdpi.com This allows for the visualization and study of various cellular components and processes. The small size of the azide group, analogous to the compact nature of the azetidine ring, minimizes perturbation to the biological system being studied. mdpi.com This principle of using small, unique chemical motifs to probe biology is central to the application of azetidine-based ligands and probes.
The development of novel fluorescent dyes and probes also sometimes incorporates heterocyclic structures. For example, acceptor-donor-acceptor (A-D-A)-type boranil fluorescent dyes have been designed for sensing specific molecules like hypochlorous acid in living cells. rsc.org While these specific examples may not be azetidines, they illustrate the broader strategy of using tailored chemical structures to create probes for biological imaging and detection, a role for which the azetidine scaffold is well-suited due to its synthetic tractability and unique structural features.
Future Perspectives and Emerging Avenues in Azetidine Research
Integration of Azetidine (B1206935) Moieties in Complex Molecular Architectures
The incorporation of the azetidine ring into complex molecules, such as natural products and spirocycles, is a rapidly advancing field. The rigid nature of the azetidine scaffold allows it to serve as a valuable building block for creating structurally novel and diverse molecules with potential biological activity. rsc.orgnih.gov
Natural Product Synthesis: While natural products containing azetidine rings are relatively rare, the synthesis of azetidine-containing analogs of existing natural products is a promising strategy for developing new therapeutic agents. The unique conformational constraints imposed by the azetidine ring can lead to improved pharmacological properties.
Spirocycles: Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their structural complexity and novelty. The synthesis of azetidine-containing spirocycles has seen significant progress. For example, Ti(IV)-mediated coupling reactions have been employed to create spirocyclic NH-azetidines from oxime ethers. rsc.org Another innovative approach involves the strain-release homologation of azabicyclo[1.1.0]butanes to access these complex structures. rsc.org These methods provide access to densely functionalized spiro-azetidines that are attractive scaffolds for medicinal chemistry.
Development of Novel Asymmetric Synthetic Methodologies for Highly Substituted Azetidines
The development of methods for the enantioselective synthesis of highly substituted azetidines is crucial for their application in drug discovery, as stereochemistry often plays a critical role in biological activity. Recent years have seen a surge in innovative asymmetric methodologies.
Key strategies include:
Palladium-Catalyzed Intramolecular C-H Amination: This method allows for the synthesis of functionalized azetidines through the amination of C(sp³)–H bonds at the γ-position of substrates protected with a picolinamide (B142947) (PA) group. This approach is notable for its use of inexpensive reagents and low catalyst loading. acs.org
Photo-induced Copper Catalysis: A [3+1] radical cascade cyclization reaction, induced by visible light and catalyzed by copper, enables the synthesis of highly substituted azetidines from aliphatic amines and alkynes. This method is advantageous for its operational simplicity and the use of a cheap, abundant catalyst. nih.gov
Aza-Paternò–Büchi Reactions: The [2+2] photocycloaddition between an imine and an alkene is a direct route to functionalized azetidines. Recent advancements using visible light and photocatalysts have expanded the scope and applicability of this reaction, overcoming previous limitations. rsc.orgsciencedaily.com
| Method | Catalyst/Conditions | Key Features |
| Intramolecular C-H Amination | Palladium catalyst, Picolinamide (PA) protecting group | Low catalyst loading, uses inexpensive reagents. acs.org |
| [3+1] Radical Cascade Cyclization | Photo-induced Copper catalyst, Visible light | Atom-economical, operational simplicity, cheap catalyst. nih.gov |
| Aza-Paternò–Büchi Reaction | Visible light, Photocatalyst (e.g., Ir(III) complex) | Direct [2+2] cycloaddition, synthesizes complex scaffolds. rsc.orgsciencedaily.com |
Exploration of Azetidines in Sustainable Chemistry and Catalysis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. In the context of azetidine synthesis, sustainable methods are being developed to minimize waste, reduce energy consumption, and use less hazardous materials.
Photocatalysis, using visible light as a renewable energy source, has emerged as a powerful tool. rsc.orgnih.gov Light-driven reactions, often employing copper or iridium catalysts, allow for the construction of azetidine rings under mild conditions, avoiding the need for harsh reagents or high temperatures. rsc.orgnih.gov Furthermore, the use of chiral azetidine-derived ligands in asymmetric catalysis represents another facet of their role in sustainable chemistry. These ligands have been successfully used to induce asymmetry in a variety of chemical transformations. birmingham.ac.uk
Advancements in High-Throughput Synthesis and Screening of Azetidine Libraries for Biological Discovery
High-throughput synthesis (HTS) and screening are essential tools in modern drug discovery for rapidly identifying new lead compounds. hilarispublisher.com The development of robust synthetic routes to azetidines has enabled the creation of diverse azetidine-based chemical libraries. nih.govtechnologynetworks.com These libraries, containing hundreds or thousands of unique azetidine derivatives, are then screened against various biological targets to identify compounds with desired activities. hilarispublisher.comtechnologynetworks.com
For instance, BioFocus has developed a focused library of azetidine-containing compounds designed to target G-protein coupled receptors (GPCRs). technologynetworks.com These libraries often feature conformationally restrained analogs of common amino acids, making them valuable for peptidomimetic-focused drug discovery. technologynetworks.com The synthesis of these libraries is often performed on a solid phase to facilitate purification and automation. nih.gov
Computational Design of Azetidine Derivatives with Tailored Biological Activities
In silico methods, including molecular docking and computational modeling, are playing an increasingly vital role in the design of azetidine derivatives with specific biological functions. researchgate.netresearchgate.netdrugdiscoveryonline.com These computational tools allow researchers to predict how a molecule will bind to a biological target, such as a protein or enzyme, and to estimate its pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) before it is synthesized. researchgate.net
This computational-first approach accelerates the drug discovery process by:
Predicting Binding Affinity: Molecular docking simulations can identify which azetidine derivatives are most likely to bind strongly to a target protein. researchgate.netresearchgate.net
Guiding Synthesis: Computational models can predict which chemical reactions are most likely to succeed, saving time and resources in the lab. drugdiscoveryonline.com
Optimizing Properties: In silico ADMET prediction helps in designing molecules that are more likely to have favorable drug-like properties. researchgate.net
Recent studies have successfully used these methods to design novel azetidin-2-one derivatives as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR). researchgate.netnih.gov
Challenges and Future Directions in Azetidine-Based Drug Discovery Research
Despite the significant potential of azetidines, several challenges remain in their application to drug discovery. The primary challenge is often synthetic accessibility. medwinpublishers.comnih.gov The inherent ring strain of the four-membered ring makes their synthesis more difficult compared to their five- or six-membered counterparts like pyrrolidine (B122466) and piperidine. nih.govmedwinpublishers.com
Future research will likely focus on:
Developing More Efficient Syntheses: Creating novel, general, and scalable synthetic methods for a wide range of substituted azetidines is a key priority. medwinpublishers.comnih.gov
Exploring New Biological Targets: While azetidines have shown promise, expanding their application to a broader range of diseases and biological targets is an important future direction.
Improving Drug-like Properties: Continued efforts are needed to optimize the physicochemical and pharmacokinetic properties of azetidine-containing compounds to improve their viability as drug candidates. acs.orgnih.gov
Scaffold Hopping and Bioisosterism: Using the azetidine ring as a bioisostere for other chemical groups or as a novel scaffold to "hop" into new chemical space will continue to be a valuable strategy in medicinal chemistry. nih.govacs.org
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research Contexts
The unambiguous characterization of novel azetidine derivatives is critical for understanding their structure-activity relationships. A suite of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR are fundamental for determining the basic structure of the molecule. ajchem-a.comajchem-a.com Advanced 2D-NMR techniques, such as NOESY, are used to determine the stereochemistry and conformation of substituted azetidines. nih.govpoliba.it
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule. ajchem-a.comajchem-a.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nih.gov
Thin-Layer Chromatography (TLC): TLC is a routine technique used to monitor the progress of reactions and assess the purity of the products. ajchem-a.commu.edu.iq
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound. ajchem-a.comajchem-a.com
Sustainable and Green Chemistry Approaches in Azetidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety and efficiency. mgesjournals.comajast.net In the context of azetidine synthesis, which has traditionally involved multi-step processes with hazardous reagents, a significant shift towards sustainable methodologies is evident. These emerging strategies focus on atom economy, the use of renewable resources, safer solvents, and energy-efficient catalytic systems. ajast.net The development of such methods is crucial for making these valuable four-membered heterocycles more accessible for applications in medicinal chemistry and materials science. nih.govmagtech.com.cn
Key green approaches in modern azetidine synthesis include biocatalysis, continuous flow processes, and innovative photocatalytic systems. These methods offer substantial improvements over classical techniques by reducing waste, avoiding harsh reaction conditions, and providing novel pathways to functionalized azetidine scaffolds. mgesjournals.comnih.gov
Biocatalytic Strategies:
One of the most promising avenues in green azetidine synthesis is the use of engineered enzymes. Researchers have successfully developed a biocatalytic one-carbon ring expansion of aziridines to produce chiral azetidines. nih.govchemrxiv.org This transformation is accomplished via a highly enantioselective nih.govchemrxiv.org-Stevens rearrangement, a reaction that is notoriously difficult to control with conventional catalysts. chemrxiv.orgacs.org
A laboratory-evolved variant of cytochrome P450, named P411-AzetS, has demonstrated exceptional stereocontrol (99:1 enantiomeric ratio) in this process. nih.govchemrxiv.org The enzyme's active site effectively shields the reactive intermediates, preventing common side reactions like the cheletropic extrusion of olefins and enabling the desired rearrangement to proceed with high fidelity. nih.govthieme-connect.com This biocatalytic method is not only highly selective but also scalable, with demonstrations of gram-scale synthesis of enantiopure azetidines, highlighting its viability for practical applications. nih.govchemrxiv.org The reaction proceeds under mild conditions in an aqueous buffer system, further enhancing its green credentials. thieme-connect.com
Continuous Flow Synthesis:
Flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of azetidines. uniba.it This approach allows for the handling of highly reactive organolithium intermediates at temperatures significantly higher than those required in traditional batch processing, improving reaction rates and throughput. acs.orgacs.org
Advanced Catalytic and Photochemical Methods:
The development of novel catalytic systems is at the forefront of green azetidine synthesis. Photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes to construct the azetidine ring. nih.govnih.gov This atom-economic approach utilizes visible light as a renewable energy source and relies on an inexpensive and abundant copper catalyst. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, even allowing for the late-stage modification of complex molecules. nih.gov
In another approach, Lanthanum(III) triflate (La(OTf)₃) has been employed as a catalyst for the highly regioselective intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org This method provides a straightforward route to 3-hydroxyazetidines, which are valuable building blocks for further functionalization. frontiersin.org The use of an efficient Lewis acid catalyst facilitates the 4-exo-tet cyclization under controlled conditions. frontiersin.org Furthermore, alternative energy sources like microwave irradiation have been used to drive the one-pot cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium, completely avoiding the use of organic solvents. organic-chemistry.org
Table 1: Comparison of Sustainable Azetidine Synthesis Methods
| Method | Key Features/Catalyst | Solvent/Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalytic Ring Expansion | Engineered Cytochrome P450 (P411-AzetS) | Aqueous Buffer (M9-N) | Excellent enantioselectivity (99:1 er); Mild conditions; Scalable to gram-scale. | nih.govchemrxiv.org |
| Continuous Flow Synthesis | Organolithium intermediates | Cyclopentylmethyl ether (CPME) | Enhanced safety; Use of a green solvent; Higher processing temperatures; Scalable. | acs.orguniba.it |
| Photo-induced Copper Catalysis | Copper catalyst and visible light | Organic Solvent (e.g., DCE) | High atom economy; Uses renewable energy source; Inexpensive catalyst; Mild conditions. | nih.govnih.gov |
| Lanthanide-Catalyzed Cyclization | La(OTf)₃ | (CH₂Cl)₂ | High regioselectivity for 3-hydroxyazetidines; Catalytic process. | frontiersin.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Aqueous medium | Solvent-free conditions; Rapid reaction times; Simple one-pot procedure. | organic-chemistry.org |
Q & A
Basic: What are the key synthetic routes for 2-ethenyl-2-methylazetidine and its derivatives?
Methodological Answer:
The synthesis of 2-ethenyl-2-methylazetidine derivatives can be achieved through several strategies:
- Iodocyclization of Homoallylamines : At room temperature (20°C), iodocyclization of homoallylamines yields 2-(iodomethyl)azetidines stereoselectively in high yields. Increasing the temperature to 50°C induces isomerization to 3-iodopyrrolidines via aziridinium intermediates .
- Nickel-Catalyzed Cross-Coupling : A regioselective nickel-catalyzed cross-coupling of organozinc reagents with aziridines generates 2-alkyl azetidines. Methylation triggers cyclization, offering excellent functional group tolerance and high yields .
- Chloroacetyl Chloride Reactions : Azetidinones (β-lactams) are synthesized via refluxing chalconimines with chloroacetyl chloride and triethylamine in benzene, followed by recrystallization from ethanol .
Advanced: How can stereochemical outcomes be controlled during azetidine synthesis?
Methodological Answer:
Stereochemical control hinges on reaction conditions and mechanistic pathways:
- Temperature Modulation : Lower temperatures (20°C) favor azetidine formation, while higher temperatures (50°C) promote pyrrolidine isomerization via aziridinium ion intermediates. This pathway enables divergent synthesis of cis- or trans-substituted pyrrolidines .
- Solid-Phase Synthesis : Attaching azetidine scaffolds to SynPhase Lanterns allows sequential reactions with minimal purification, ensuring stereochemical fidelity during library generation .
Basic: Why are azetidines significant in medicinal chemistry compared to pyrrolidines?
Methodological Answer:
Azetidines offer distinct advantages:
- Enhanced Receptor Binding : Azetidine analogs of nicotine exhibit higher affinity for acetylcholine receptors than pyrrolidine-based nicotine .
- BBB Permeability : Azetidine scaffolds are prioritized in CNS drug design due to their structural similarity to neurotransmitters and proven blood-brain barrier penetration in diversity libraries .
- 3D Saturation : The strained four-membered ring improves pharmacokinetic properties, aligning with drug candidates' demand for three-dimensionality .
Advanced: What methodologies assess azetidine bioactivity in complex biological systems?
Methodological Answer:
- Zebrafish Embryo Developmental Assays : Six azetidine derivatives were screened for phenotypic effects (e.g., hypopigmentation, reduced circulation) using morphology and motility analysis. For example, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine showed significant bioactivity, validating zebrafish as a rapid in vivo model .
- Dose-Response Profiling : Combine zebrafish assays with in vitro receptor binding studies to correlate structural motifs (e.g., substituent polarity) with phenotypic outcomes.
Advanced: How to design azetidine-focused compound libraries for CNS-targeted drug discovery?
Methodological Answer:
- Scaffold Prioritization : Start with azetidine cores due to their prevalence in BBB-permeable neurotransmitters (e.g., dopamine analogs) .
- Solid-Phase Diversification : Use SynPhase Lanterns to perform sequential reactions (e.g., alkylation, amidation) without intermediate purification, enabling efficient generation of >100 analogs .
- Property Optimization : Prioritize logP values between 1–3 and polar surface areas <90 Ų to enhance BBB permeability .
Basic: What analytical techniques characterize azetidine derivatives?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry and stereochemistry via H and C NMR (e.g., coupling constants for azetidine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas, particularly for iodinated intermediates .
- X-Ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Advanced: Strategies for resolving contradictions in azetidine structure-activity relationship (SAR) data?
Methodological Answer:
- Cross-Model Validation : Compare in vitro binding assays (e.g., receptor affinity) with in vivo zebrafish toxicity data to identify false positives/negatives .
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining physicochemical properties (e.g., logP, H-bond donors) and bioactivity, isolating key drivers of activity .
Basic: What safety protocols are critical when handling azetidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
